molecular formula C19H14ClF3N4O3S B231643 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine

3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine

Cat. No. B231643
M. Wt: 470.9 g/mol
InChI Key: HKARYNURNQFXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine, commonly known as Sunitinib, is a small molecule inhibitor that is used for the treatment of various types of cancer. Sunitinib works by inhibiting the activity of tyrosine kinase receptors that are responsible for the growth and spread of cancer cells.

Mechanism of Action

Sunitinib works by inhibiting the activity of tyrosine kinase receptors such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are responsible for the growth and spread of cancer cells. By inhibiting their activity, Sunitinib can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
Sunitinib has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of tyrosine kinase receptors and thus slows down the growth of cancer cells. Physiologically, it can cause side effects such as fatigue, nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

Sunitinib has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and inhibit the activity of tyrosine kinase receptors. It has also been extensively studied and its mechanism of action is well understood. However, Sunitinib also has some limitations for lab experiments. It can cause side effects in cells and may not be suitable for all types of experiments.

Future Directions

There are several future directions for the study of Sunitinib. One direction is to investigate its potential use in the treatment of other types of cancer such as breast cancer and lung cancer. Another direction is to study its potential use in combination with other drugs for more effective cancer treatment. Additionally, further research can be done to understand the side effects of Sunitinib and develop ways to minimize them.

Synthesis Methods

Sunitinib can be synthesized using a multi-step process that involves the reaction of 3-aminopyridine with 3-(trifluoromethyl)aniline followed by chlorination with thionyl chloride. The resulting intermediate is then reacted with 4-chlorobenzoic acid to form the final product.

Scientific Research Applications

Sunitinib has been extensively studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer such as renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and pulmonary hypertension.

properties

Molecular Formula

C19H14ClF3N4O3S

Molecular Weight

470.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylurea

InChI

InChI=1S/C19H14ClF3N4O3S/c20-13-4-6-14(7-5-13)26-18(28)27-31(29,30)17-11-24-9-8-16(17)25-15-3-1-2-12(10-15)19(21,22)23/h1-11H,(H,24,25)(H2,26,27,28)

InChI Key

HKARYNURNQFXMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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